N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound that combines a furan ring, a benzo[b]thiophene ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Benzo[b]thiophene-2-carboxamide derivatives have been designed as potential sting agonists . STING (Stimulator of Interferon Genes) is an immune-associated protein that plays a crucial role in the innate immune response .
Mode of Action
It’s suggested that benzo[b]thiophene-2-carboxamide derivatives interact with sting through hydrogen bonds, a π-π stacking interaction, and a π-cation interaction .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative .
Cellular Effects
It is known that thiophene derivatives can have a variety of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the reaction of the benzo[b]thiophene derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and Lewis acids such as aluminum chloride (AlCl3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a STING (Stimulator of Interferon Genes) agonist, which could be useful in cancer immunotherapy.
Material Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is studied for its antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide: Lacks the furan ring but shares the benzo[b]thiophene and carboxamide moieties.
Furan-2-carboxamide: Contains the furan and carboxamide groups but lacks the benzo[b]thiophene ring.
Uniqueness
N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of the furan ring, benzo[b]thiophene ring, and carboxamide group, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15(16-7-5-11-6-8-18-10-11)14-9-12-3-1-2-4-13(12)19-14/h1-4,6,8-10H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEHJAQJYNUKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.